molecular formula C10H13NOS B14157103 Propanamide, N-methyl-3-(phenylthio)- CAS No. 89024-23-7

Propanamide, N-methyl-3-(phenylthio)-

Cat. No.: B14157103
CAS No.: 89024-23-7
M. Wt: 195.28 g/mol
InChI Key: WUCJMZYUOXRSDI-UHFFFAOYSA-N
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Description

Propanamide, N-methyl-3-(phenylthio)- is an organic compound with the molecular formula C10H13NOS It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and the third carbon of the propanamide chain is bonded to a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-methyl-3-(phenylthio)- typically involves the reaction of N-methylpropanamide with a phenylthio reagent. One common method is the nucleophilic substitution reaction where N-methylpropanamide is treated with phenylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of Propanamide, N-methyl-3-(phenylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-methyl-3-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-methyl-3-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-methyl-3-(phenylthio)- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-methyl-: Lacks the phenylthio group, making it less hydrophobic and potentially less biologically active.

    Propanamide, 3-phenyl-N-methyl-: Similar structure but without the sulfur atom, which may affect its reactivity and biological properties.

    Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-: Contains additional alkyl and phenyl groups, which can significantly alter its chemical and biological behavior.

Uniqueness

Propanamide, N-methyl-3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for various applications in research and industry.

Properties

CAS No.

89024-23-7

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-methyl-3-phenylsulfanylpropanamide

InChI

InChI=1S/C10H13NOS/c1-11-10(12)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

WUCJMZYUOXRSDI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCSC1=CC=CC=C1

Origin of Product

United States

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